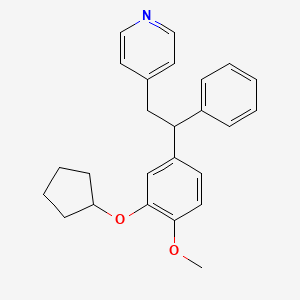
Cdp-840
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDP-840 is a selective and potent inhibitor of phosphodiesterase type IV (PDE4). This compound has been primarily investigated for its potential anti-inflammatory effects, particularly in the treatment of asthma and chronic obstructive pulmonary disease (COPD) .
Preparation Methods
The synthesis of CDP-840 involves the palladium(II)-catalyzed 1,4-addition of arylboronic acids to β-arylenals. This reaction proceeds smoothly in acetone-water at temperatures ranging from 10 to 25°C in the presence of Pd(S,S-chiraphos)(PhCN)22 (0.5 mol%), AgX (X=BF4, SbF6, 10 mol%) and aqueous 42% HBF4 . This method provides a short-step synthesis of optically active (+)-®-CDP-840 with high enantioselectivity.
Chemical Reactions Analysis
CDP-840 undergoes various chemical reactions, including:
Substitution: Modifications on the R4 phenyl group, such as p-Cl substitution, have been shown to influence the compound’s metabolic stability.
Common reagents and conditions used in these reactions include liver microsomes, NADPH-generating systems, and various solvents. The major products formed from these reactions are oxidative metabolites and phase II conjugates .
Scientific Research Applications
CDP-840 has been extensively studied for its potential therapeutic applications:
Mechanism of Action
CDP-840 exerts its effects by inhibiting the cyclic-AMP-specific isoenzyme phosphodiesterase 4 (PDE4), which is predominantly found in proinflammatory cells. Inhibition of PDE4 elevates intracellular cAMP levels, thereby inhibiting the release of inflammatory mediators . This action dampens the inflammatory response, which is expected to translate to clinical benefits in inflammatory diseases such as asthma and COPD .
Comparison with Similar Compounds
CDP-840 is compared with other PDE4 inhibitors such as rolipram and piclamilast. Unlike rolipram, which shows heterogeneity in inhibiting PDE4 isoenzymes, this compound acts as a simple competitive inhibitor of all PDE4 isoenzymes . This unique property makes this compound a valuable compound for studying PDE4 inhibition without the complexity of multiple binding conformers.
Similar Compounds
Properties
IUPAC Name |
4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-27-24-12-11-21(18-25(24)28-22-9-5-6-10-22)23(20-7-3-2-4-8-20)17-19-13-15-26-16-14-19/h2-4,7-8,11-16,18,22-23H,5-6,9-10,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUUPXBCDMQYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
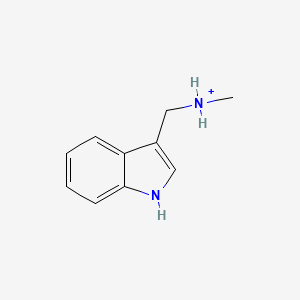
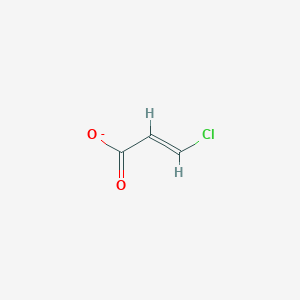
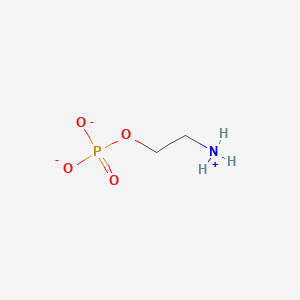
![17-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one](/img/structure/B1242029.png)
![N-[4-(indol-3-yl)butanoyl]-L-cysteine](/img/structure/B1242032.png)
![(3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B1242033.png)
![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-N-[6-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexyl]pentanediamide](/img/structure/B1242034.png)
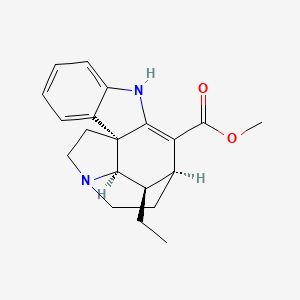
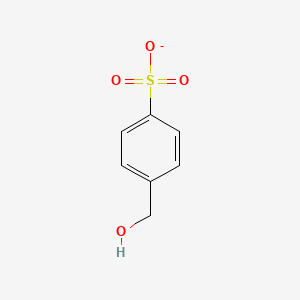
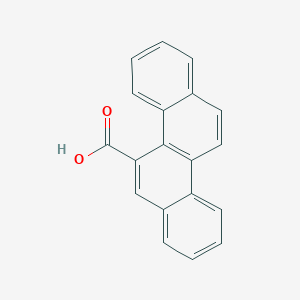
![[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1242041.png)
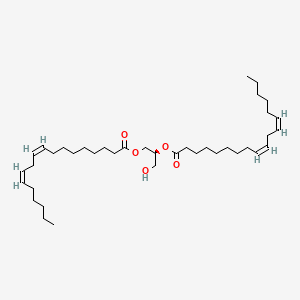
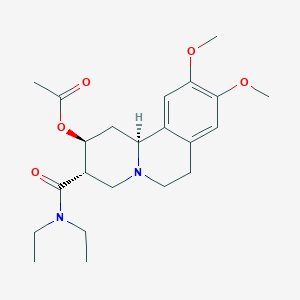
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1242048.png)
